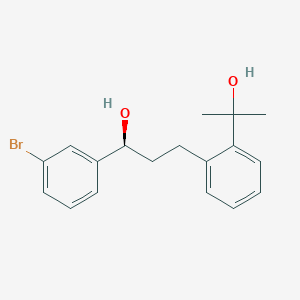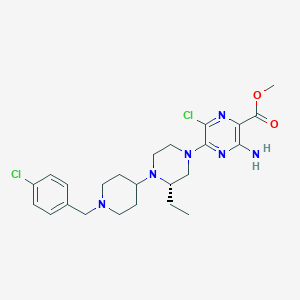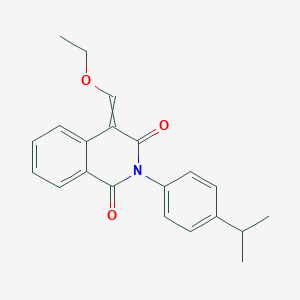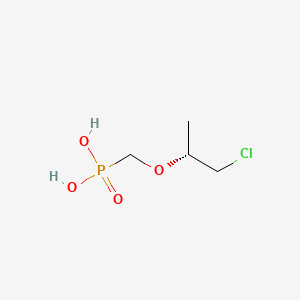
1-(3,4-Dimethoxybenzyl)quinazolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethoxybenzyl)quinazolin-4(1H)-one is a synthetic organic compound belonging to the quinazolinone family. This compound is characterized by a quinazolinone core structure substituted with a 3,4-dimethoxybenzyl group. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxybenzyl)quinazolin-4(1H)-one typically involves the condensation of 3,4-dimethoxybenzylamine with anthranilic acid derivatives under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to yield the quinazolinone core. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,4-Dimethoxybenzyl)quinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: The methoxy groups on the benzyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Quinazolinone derivatives with varying oxidation states.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Substituted quinazolinone derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dimethoxybenzyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses, contributing to its therapeutic effects.
Comparación Con Compuestos Similares
- 1-(3,4-Dimethoxyphenyl)quinazolin-4(1H)-one
- 1-(3,4-Dimethoxybenzyl)quinazolin-2(1H)-one
- 1-(3,4-Dimethoxybenzyl)quinazolin-4(1H)-thione
Comparison: 1-(3,4-Dimethoxybenzyl)quinazolin-4(1H)-one is unique due to its specific substitution pattern and the presence of the 3,4-dimethoxybenzyl group
Propiedades
Fórmula molecular |
C17H16N2O3 |
|---|---|
Peso molecular |
296.32 g/mol |
Nombre IUPAC |
1-[(3,4-dimethoxyphenyl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C17H16N2O3/c1-21-15-8-7-12(9-16(15)22-2)10-19-11-18-17(20)13-5-3-4-6-14(13)19/h3-9,11H,10H2,1-2H3 |
Clave InChI |
RGXQVOQCNNKWJY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CN2C=NC(=O)C3=CC=CC=C32)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Cyclopropane;ethyl 4-(bromomethyl)-2-[(2,6-difluorophenyl)methyl-ethoxycarbonylamino]-5-(4-nitrophenyl)thiophene-3-carboxylate](/img/structure/B11832818.png)

![9,10-Difluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B11832824.png)

![Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B11832837.png)
![(2R,2'R,3R,3'R)-3,3'-di-tert-butyl-2,2'-di(pentan-3-yl)-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphospho le](/img/structure/B11832841.png)

![1-[(2R,4aR,7aR)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanamine](/img/structure/B11832849.png)


![tert-butyl 2-(3-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B11832863.png)

